3-(3-Boryl-4,5-dimethoxyphenyl)-2-methyl-2-ureidopropanoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Boryl-4,5-dimethoxyphenyl)-2-methyl-2-ureidopropanoic Acid is a specialized organic compound characterized by its boronic acid moiety and methoxy groups. This compound is primarily used as an intermediate in the synthesis of derivatives of Carbidopa, an inhibitor of aromatic amino acid decarboxylase. Its unique structure makes it valuable in various scientific research applications, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Boryl-4,5-dimethoxyphenyl)-2-methyl-2-ureidopropanoic Acid typically involves the following steps:
Borylation: The starting material, 3,5-dimethoxyphenylboronic acid, undergoes borylation to introduce the boronic acid group.
Ureidation: The borylated compound is then treated with urea derivatives to introduce the ureido group.
Methylation: Finally, methylation of the phenyl ring is performed to achieve the desired methoxy groups.
Industrial Production Methods: In an industrial setting, the compound is produced through a series of controlled reactions, ensuring high purity and yield. The process involves the use of catalysts and specific reaction conditions to optimize the synthesis.
Chemical Reactions Analysis
Types of Reactions: 3-(3-Boryl-4,5-dimethoxyphenyl)-2-methyl-2-ureidopropanoic Acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to remove the boronic acid group, resulting in different derivatives.
Substitution: The methoxy groups can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles are employed, depending on the desired substitution.
Major Products Formed:
Boronic Esters: Resulting from the oxidation of the boronic acid group.
Reduced Derivatives: Formed by the reduction of the boronic acid group.
Substituted Derivatives: Resulting from substitution reactions involving the methoxy groups.
Scientific Research Applications
3-(3-Boryl-4,5-dimethoxyphenyl)-2-methyl-2-ureidopropanoic Acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Utilized in the synthesis of Carbidopa derivatives, which are used in the treatment of Parkinson's disease.
Industry: Applied in the production of advanced materials and chemical reagents.
Mechanism of Action
The mechanism by which 3-(3-Boryl-4,5-dimethoxyphenyl)-2-methyl-2-ureidopropanoic Acid exerts its effects involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with amino acids, influencing enzyme activity and protein function. This interaction is crucial in the inhibition of aromatic amino acid decarboxylase, which is the primary mechanism of action in Carbidopa derivatives.
Comparison with Similar Compounds
3-(3-Boryl-4,5-dimethoxyphenyl)-2-methyl-2-ureidopropanoic Acid is unique due to its specific structural features, including the presence of both boronic acid and methoxy groups. Similar compounds include:
3,5-Dimethoxyphenylboronic Acid: Lacks the ureido group and methyl group.
Carbidopa: A well-known derivative used in medical applications.
Other Boronic Acid Derivatives: Various boronic acids used in organic synthesis and research.
These compounds differ in their functional groups and applications, highlighting the uniqueness of this compound in scientific research and industry.
Properties
Molecular Formula |
C13H17BN2O5 |
---|---|
Molecular Weight |
292.10 g/mol |
InChI |
InChI=1S/C13H17BN2O5/c1-13(11(17)18,16-12(15)19)6-7-4-8(14)10(21-3)9(5-7)20-2/h4-5H,6H2,1-3H3,(H,17,18)(H3,15,16,19) |
InChI Key |
FFDKSRAWZKGXMC-UHFFFAOYSA-N |
Canonical SMILES |
[B]C1=CC(=CC(=C1OC)OC)CC(C)(C(=O)O)NC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.